Neuraminin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63346-33-8 |

|---|---|

Molecular Formula |

C9H19NO6 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(1R,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyloxan-2-yl]propane-1,2,3-triol |

InChI |

InChI=1S/C9H19NO6/c1-9(15)2-4(12)6(10)8(16-9)7(14)5(13)3-11/h4-8,11-15H,2-3,10H2,1H3/t4-,5+,6+,7+,8+,9+/m0/s1 |

InChI Key |

DDUSOVXOHFJEPC-IXTJBZSOSA-N |

SMILES |

CC1(CC(C(C(O1)C(C(CO)O)O)N)O)O |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)O |

Canonical SMILES |

CC1(CC(C(C(O1)C(C(CO)O)O)N)O)O |

Synonyms |

neuraminin NI-289 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Antiviral Strategy: A Technical Guide to the Discovery and History of Neuraminidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of neuraminidase inhibitors, a class of antiviral drugs that has revolutionized the management of influenza. From the fundamental understanding of the influenza virus life cycle to the structure-based design of potent inhibitors, this document provides a comprehensive overview for the scientific community.

A Historical Perspective: From Enzyme Discovery to Rational Drug Design

The journey towards effective anti-influenza therapies began with the foundational discovery of the viral neuraminidase enzyme. In 1957, Alfred Gottschalk's work was instrumental in identifying and characterizing neuraminidase, a key glycoprotein on the surface of the influenza virus. His research laid the groundwork for understanding its critical role in the viral replication cycle, specifically in the release of newly formed virus particles from infected host cells.

Early attempts to inhibit this enzyme in the 1960s led to the synthesis of the first neuraminidase inhibitors, such as N-substituted oxamic acids. A significant breakthrough came with the development of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a synthetic analogue of the natural neuraminidase substrate, N-acetylneuraminic acid (Neu5Ac). While DANA demonstrated inhibitory activity in tissue culture, it lacked efficacy in animal models.

The advent of X-ray crystallography in the 1980s marked a turning point. The determination of the three-dimensional structure of the neuraminidase active site provided a detailed molecular blueprint for rational drug design. This structural information was paramount in the development of the first generation of clinically effective neuraminidase inhibitors.

Mechanism of Action: Halting Viral Egress

Neuraminidase inhibitors function by competitively binding to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell. This cleavage is essential for the release of progeny virions after replication. By blocking this process, neuraminidase inhibitors effectively trap the newly formed viruses on the cell surface, preventing their spread to other cells and thus curtailing the infection.

The following diagram illustrates the role of neuraminidase in the influenza virus replication cycle and the mechanism of action of neuraminidase inhibitors.

A Deep Dive into Influenza A Neuraminidase Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuraminidase (NA) of influenza A viruses is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, preventing their aggregation at the cell surface. It functions by cleaving terminal sialic acid residues from glycoconjugates. The substrate specificity of neuraminidase is a key factor in the viral life cycle and host adaptation, making it a prime target for antiviral drug development. This in-depth technical guide explores the core aspects of influenza A neuraminidase substrate specificity, detailing the molecular determinants, experimental methodologies for its characterization, and the implications for viral fitness and drug design.

The interplay between the hemagglutinin (HA) and neuraminidase is crucial for efficient viral replication. A functional balance between HA's receptor-binding activity and NA's receptor-destroying activity is essential for the virus to effectively attach to, enter, and subsequently be released from host cells.[1][2][3][4][5] This balance is significantly influenced by the substrate specificity of NA.

Molecular Determinants of Substrate Specificity

The substrate specificity of influenza A neuraminidase is primarily determined by its preference for the linkage between sialic acid and the adjacent galactose residue on glycan chains. Avian influenza viruses typically show a preference for cleaving α2,3-linked sialic acids, which are abundant in the avian gut where these viruses replicate.[2][6] In contrast, human influenza viruses often exhibit enhanced activity towards α2,6-linked sialic acids, the predominant linkage found on epithelial cells of the human upper respiratory tract.[2][6] This shift in substrate specificity is a critical step in the adaptation of avian influenza viruses to human hosts.

Amino acid substitutions within and around the neuraminidase active site can significantly alter its substrate preference. For instance, a single amino acid change can shift the specificity towards α2,6-linked sialic acids.[2] Furthermore, a second sialic acid-binding site (2SBS) has been identified adjacent to the catalytic site in the neuraminidases of avian influenza viruses.[5][6][7] This 2SBS preferentially binds α2,3-linked sialic acids and enhances the enzymatic activity of the catalytic site towards multivalent substrates carrying these linkages.[5][6] The loss of this 2SBS is commonly observed in human-adapted influenza viruses.[6]

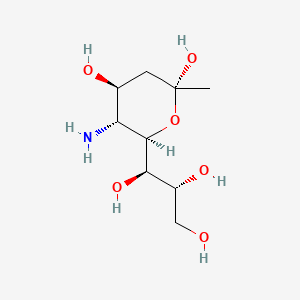

The enzymatic action of neuraminidase is a critical step in the influenza virus life cycle. The following diagram illustrates the cleavage of a terminal sialic acid residue from a glycan chain by neuraminidase.

Caption: Neuraminidase cleaves terminal sialic acid from glycans.

Quantitative Analysis of Substrate Specificity

The substrate specificity of influenza neuraminidase can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for different sialic acid linkages. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster catalytic rate. The catalytic efficiency is often expressed as the kcat/Km ratio.

| Influenza A Virus Strain/NA Subtype | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Representative Avian H5N1 | α2,3-sialyllactose | Lower | Higher | Higher | [8] |

| Representative Avian H5N1 | α2,6-sialyllactose | Higher | Lower | Lower | [8] |

| Representative Human H1N1 | α2,3-sialyllactose | Higher | Lower | Lower | [8][9] |

| Representative Human H1N1 | α2,6-sialyllactose | Lower | Higher | Higher | [8][9] |

| Representative Human H3N2 | α2,3-sialyllactose | Variable | Variable | Variable | [9] |

| Representative Human H3N2 | α2,6-sialyllactose | Variable | Variable | Variable | [9] |

Note: The values presented are qualitative summaries based on trends reported in the literature. Actual kinetic parameters can vary significantly depending on the specific virus strain, experimental conditions, and assay used.

Experimental Protocols for Determining Substrate Specificity

Several key experimental assays are employed to characterize the substrate specificity of influenza neuraminidase. The following sections provide detailed methodologies for these techniques.

Fluorescence-Based Neuraminidase Activity Assay using MUNANA

This is a widely used method to measure the enzymatic activity of neuraminidase and to determine kinetic parameters.[10][11][12][13][14] The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Experimental Protocol:

-

Preparation of Reagents:

-

Enzyme Buffer: 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl2.

-

MUNANA Substrate Stock Solution: Dissolve MUNANA in enzyme buffer to a desired stock concentration (e.g., 10 mM) and store at -20°C.

-

4-MU Standard Solution: Prepare a stock solution of 4-methylumbelliferone in enzyme buffer and create a standard curve by serial dilution.

-

Stop Solution: 0.14 M NaOH in 83% ethanol.[14]

-

-

Assay Procedure:

-

Prepare serial dilutions of the virus sample or purified neuraminidase in enzyme buffer in a 96-well black microplate.

-

Prepare a range of MUNANA substrate concentrations by diluting the stock solution in enzyme buffer.

-

Initiate the reaction by adding the MUNANA substrate to the wells containing the enzyme. The final reaction volume is typically 100 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11][14]

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.[11][13]

-

-

Data Analysis:

-

Generate a standard curve of 4-MU fluorescence versus concentration.

-

Convert the relative fluorescence units (RFU) from the enzymatic reaction to the concentration of 4-MU produced.

-

Determine the initial reaction velocities (V0) at different substrate concentrations.

-

Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

The following diagram outlines the workflow for a typical fluorescence-based neuraminidase assay.

Caption: Workflow for a fluorescence-based neuraminidase assay.

Enzyme-Linked Lectin Assay (ELLA)

The Enzyme-Linked Lectin Assay (ELLA) is a versatile method for measuring neuraminidase activity and inhibition, particularly with complex glycoprotein substrates.[15][16][17][18] This assay relies on the cleavage of sialic acid from a coated glycoprotein (e.g., fetuin), exposing the penultimate galactose residues. These exposed galactose residues are then detected by a horseradish peroxidase (HRP)-conjugated lectin, such as peanut agglutinin (PNA).

Experimental Protocol:

-

Coating of Plates:

-

Enzymatic Reaction:

-

Detection:

-

Wash the plates to remove the virus.

-

Add HRP-conjugated peanut agglutinin (PNA-HRP) to each well and incubate for a specified time.

-

Wash the plates again to remove unbound PNA-HRP.

-

Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color develops.[15]

-

Stop the reaction with a stop solution (e.g., 0.5 M HCl).[15]

-

Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm).[15]

-

-

Data Analysis:

-

The OD is directly proportional to the amount of exposed galactose, and thus to the neuraminidase activity.

-

The neuraminidase activity can be quantified by comparing the OD values to a standard curve or by determining the dilution of virus that gives 50% of the maximal signal.

-

The logical relationship between the components of the ELLA is depicted in the following diagram.

Caption: The principle of the Enzyme-Linked Lectin Assay (ELLA).

Glycan Array Analysis

Glycan arrays provide a high-throughput platform to investigate the substrate specificity of neuraminidase against a wide range of structurally diverse glycans.[20] This technique involves the immobilization of a library of different glycans on a solid surface. The binding and cleavage of these glycans by neuraminidase can then be assessed.

Experimental Protocol:

-

Array Preparation: A microarray slide is printed with a library of different sialylated glycans.

-

Binding and Cleavage:

-

The glycan array is incubated with the influenza virus or purified neuraminidase.

-

The conditions are optimized to allow for enzymatic cleavage of the sialic acid residues.

-

-

Detection:

-

To detect cleavage, the array can be incubated with a sialic acid-binding lectin that is fluorescently labeled. A decrease in fluorescence intensity at a particular glycan spot indicates cleavage by neuraminidase.

-

Alternatively, similar to ELLA, a galactose-binding lectin can be used to detect the newly exposed galactose residues after cleavage.

-

-

Data Analysis:

-

The fluorescence intensity of each spot is measured using a microarray scanner.

-

The data is analyzed to determine the relative cleavage efficiency of the neuraminidase for each glycan on the array, providing a detailed profile of its substrate specificity.

-

Implications for Drug Development

A thorough understanding of neuraminidase substrate specificity is paramount for the development of effective antiviral inhibitors. The active site of neuraminidase is a highly conserved region, making it an attractive target for drugs that can block its function and prevent the release of new virus particles.

Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed to mimic the natural substrate, sialic acid, and bind to the active site with high affinity, thereby blocking its enzymatic activity. However, amino acid substitutions in the neuraminidase active site can lead to drug resistance. These mutations can alter the shape and charge of the active site, reducing the binding affinity of the inhibitors while still allowing the enzyme to process its natural substrates, albeit sometimes with reduced efficiency.

Therefore, continuous surveillance of the substrate specificity and inhibitor susceptibility of circulating influenza A virus strains is essential for monitoring the emergence of drug-resistant variants and for the rational design of new neuraminidase inhibitors that are less susceptible to resistance mutations.

Conclusion

The substrate specificity of influenza A virus neuraminidase is a complex and crucial aspect of the viral life cycle. It is determined by a combination of factors, including the sialic acid linkage preference, the presence of a second sialic acid-binding site, and the interplay with hemagglutinin. A detailed characterization of neuraminidase substrate specificity, through robust experimental methodologies such as fluorescence-based assays, ELLA, and glycan arrays, provides invaluable insights into viral pathogenesis, host adaptation, and the mechanisms of drug resistance. This knowledge is fundamental for the development of novel and durable antiviral therapies to combat seasonal and pandemic influenza.

References

- 1. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. Determination of neuraminidase kinetic constants using whole influenza virus preparations and correction for spectroscopic interference by a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2nd sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance | PLOS Pathogens [journals.plos.org]

- 6. Second sialic acid‐binding site of influenza A virus neuraminidase: binding receptors for efficient release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Substrate specificity of avian influenza H5N1 neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 14. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection and Titration of Influenza A Virus Neuraminidase Inhibiting (NAI) Antibodies Using an Enzyme-Linked Lectin Assay (ELLA) | Springer Nature Experiments [experiments.springernature.com]

- 18. Optimization of an enzyme-linked lectin assay suitable for rapid antigenic characterization of the neuraminidase of human influenza A(H3N2) viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Innovative Pseudotypes-Based Enzyme-Linked Lectin Assay for the Measurement of Functional Anti-Neuraminidase Antibodies | PLOS One [journals.plos.org]

- 20. Glycan array analysis of influenza H1N1 binding and release - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Human Neuraminidases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neuraminidases, also known as sialidases, are a family of exoglycosidases that catalyze the removal of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] This desialylation process is a critical regulatory mechanism in a vast array of physiological and pathological processes, making neuraminidases attractive targets for therapeutic intervention in a variety of diseases, including metabolic disorders, cancer, and viral infections.[1][2] Humans express four distinct neuraminidase isoenzymes—NEU1, NEU2, NEU3, and NEU4—each with unique subcellular localizations, substrate specificities, and physiological roles.[2] This technical guide provides a comprehensive overview of the core functions of each human neuraminidase, presenting key quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways.

Core Functions and Characteristics of Human Neuraminidases

The four human neuraminidases, while all sharing the fundamental function of sialic acid cleavage, exhibit distinct characteristics that dictate their specific biological roles.

NEU1: The Lysosomal and Cell Surface Regulator

NEU1 is the most abundant human neuraminidase and is primarily localized within lysosomes, where it plays a crucial role in the catabolism of sialoglycoconjugates.[2] Within the lysosome, NEU1 forms a multienzyme complex with β-galactosidase and cathepsin A (also known as protective protein/cathepsin A or PPCA), which is essential for its catalytic activity and stability.[3] A deficiency in NEU1 activity, often due to mutations in the NEU1 gene, leads to the lysosomal storage disorder sialidosis.[4]

In addition to its lysosomal function, a significant pool of NEU1 is also present on the cell surface, where it is a key component of the Elastin Receptor Complex (ERC).[1][5] The ERC is a heterotrimeric receptor composed of the Elastin-Binding Protein (EBP), PPCA, and NEU1.[1][6] Through its sialidase activity, NEU1 modulates the activity of various cell surface receptors, thereby influencing cellular signaling.[5]

NEU2: The Cytosolic Sialidase

NEU2 is the only human neuraminidase located in the cytosol. Its precise physiological functions are the least understood of the four isoenzymes. Studies have implicated NEU2 in various cellular processes, including myoblast and neuronal differentiation, and it has been linked to cancer progression. It is thought to be involved in a non-lysosomal catabolic pathway for sialoglycoconjugates.

NEU3: The Plasma Membrane-Associated Modulator of Signaling

NEU3 is primarily localized to the plasma membrane and exhibits a strong substrate preference for gangliosides.[7] This strategic positioning allows NEU3 to directly modulate transmembrane signaling events by altering the composition of sialylated lipids in the plasma membrane.[8] A key example of its function is the desialylation of the Epidermal Growth Factor Receptor (EGFR), which leads to the activation of downstream signaling pathways that promote cell proliferation.[8]

NEU4: The Mitochondrial and Endoplasmic Reticulum Sialidase

NEU4 exists in two isoforms that are targeted to the mitochondria and the endoplasmic reticulum.[9][10] It is involved in the catabolism of gangliosides and has been shown to play a role in the regulation of neuronal function and apoptosis.[9][10] Specifically, NEU4 is implicated in the modulation of the pro-apoptotic ganglioside GD3 within the mitochondria, suggesting a role in the intrinsic apoptotic pathway.[9][10]

Quantitative Data

Table 1: Substrate Specificity of Human Neuraminidases

The substrate specificities of the four human neuraminidases have been characterized using a variety of sialylated substrates. The following table summarizes the kinetic parameter Vmax/KM, which represents the catalytic efficiency of each enzyme for different fluorescently labeled oligosaccharide substrates. The data reveals distinct preferences, particularly regarding the linkage of the terminal sialic acid (α2-3 vs. α2-6).

| Substrate | Linkage | NEU1 (Vmax/KM) | NEU2 (Vmax/KM) | NEU3 (Vmax/KM) | NEU4 (Vmax/KM) |

| 3'SiaLac | α2-3 | 1.0 | 0.8 | 10.0 | 9.0 |

| 6'SiaLac | α2-6 | 1.2 | 0.1 | 8.0 | 0.2 |

| 3'SiaLacNAc | α2-3 | 1.5 | 1.0 | 12.0 | 10.0 |

| 6'SiaLacNAc | α2-6 | 1.3 | 0.2 | 9.0 | 0.3 |

| SiaLex | α2-3 | 0.9 | 0.5 | 7.0 | 6.0 |

| SiaLea | α2-3 | 0.8 | 0.4 | 6.0 | 5.0 |

Data adapted from a study by Smutova et al. (2014).[7] Vmax/KM values are relative and normalized for comparison.

Table 2: Relative mRNA Expression of Human Neuraminidases in Various Tissues

The expression levels of the four neuraminidase genes vary significantly across different human tissues, reflecting their specialized functions. This table provides a summary of their relative mRNA expression.

| Tissue | NEU1 Expression | NEU2 Expression | NEU3 Expression | NEU4 Expression |

| Brain | High | Low | Moderate | High |

| Heart | Moderate | Low | High | Moderate |

| Kidney | High | Low | Low | Moderate |

| Liver | High | Low | Moderate | High |

| Lung | High | Low | Low | Moderate |

| Skeletal Muscle | High | Moderate | High | High |

| Placenta | High | Low | Low | Moderate |

| Pancreas | High | Low | Low | Low |

Expression levels are qualitative summaries (High, Moderate, Low) based on data from various sources, including The Human Protein Atlas and literature.[2][10][11][12]

Signaling Pathways

NEU1 and the Elastin Receptor Complex Signaling

NEU1 at the cell surface is a key component of the Elastin Receptor Complex (ERC). The binding of elastin-derived peptides (EDPs) to the Elastin-Binding Protein (EBP) subunit of the ERC activates the sialidase activity of NEU1.[6] Activated NEU1 then desialylates adjacent cell surface receptors, such as the platelet-derived growth factor receptor (PDGFR), leading to the activation of downstream signaling cascades, including the ERK1/2 pathway, which promotes cell proliferation and matrix metalloproteinase (MMP) production.[5][8]

Caption: NEU1-mediated signaling through the Elastin Receptor Complex.

NEU3 and EGFR Signaling Pathway

NEU3 plays a significant role in modulating the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell growth and proliferation. By removing sialic acid residues from the glycans on EGFR, NEU3 facilitates receptor dimerization and autophosphorylation upon ligand (EGF) binding. This initiates the Ras-Raf-MEK-ERK signaling cascade, ultimately leading to the transcription of genes involved in cell cycle progression.[8][13]

Caption: NEU3-mediated activation of the EGFR signaling pathway.

NEU4 and the Mitochondrial Apoptosis Pathway

NEU4 is localized to the mitochondria and is implicated in the intrinsic pathway of apoptosis. Cellular stress signals can lead to the accumulation of the ganglioside GD3 in the mitochondrial membrane. NEU4 can then act on GD3, a process that is thought to contribute to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.[9][10][14]

Caption: NEU4's involvement in the mitochondrial apoptosis pathway.

Experimental Protocols

Neuraminidase Activity Assay using a Fluorogenic Substrate (4-MU-NANA)

This protocol describes a general method for measuring neuraminidase activity in cell lysates or with purified enzymes using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MU-NANA).

Materials:

-

Cell lysate or purified neuraminidase

-

4-MU-NANA substrate (stock solution in DMSO, store at -20°C)

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH adjusted for the specific neuraminidase)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of a 4-methylumbelliferone (4-MU) standard in assay buffer to generate a standard curve.

-

In a 96-well black microplate, add a specific volume of cell lysate or purified enzyme to each well. Include a blank control with assay buffer instead of the enzyme source.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the 4-MU-NANA substrate to each well to a final concentration typically in the range of 100-200 µM.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence in a fluorometer.

-

Calculate the concentration of the released 4-MU using the standard curve.

-

Neuraminidase activity is typically expressed as nanomoles of 4-MU released per minute per milligram of protein.

Determination of Substrate Specificity using Fluorescently Labeled Sialosides

This protocol outlines a method to determine the substrate specificity of a neuraminidase using a panel of fluorescently labeled sialoside substrates (e.g., BODIPY-labeled).

Materials:

-

Purified neuraminidase

-

Panel of fluorescently labeled sialoside substrates with varying linkages (e.g., α2-3, α2-6) and underlying glycan structures

-

Assay buffer

-

96-well microplate

-

Fluorometer with appropriate excitation and emission filters for the fluorescent label

Procedure:

-

For each substrate, perform a kinetic analysis by varying the substrate concentration.

-

In a 96-well plate, add a fixed amount of purified neuraminidase to each well.

-

Add serial dilutions of each fluorescently labeled substrate to the wells.

-

Incubate the plate at 37°C, monitoring the increase in fluorescence over time in a kinetic plate reader.

-

Determine the initial reaction velocities (V₀) from the linear phase of the fluorescence curves for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax for each substrate.

-

The catalytic efficiency (Vmax/KM) for each substrate can then be calculated and compared to determine the substrate specificity of the enzyme.[7]

Immunofluorescence Staining for Cellular Localization

This protocol provides a general procedure for determining the subcellular localization of a specific neuraminidase isoenzyme using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody specific for the neuraminidase of interest

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with the fixation solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization solution for 10 minutes (this step can be omitted for cell surface-localized proteins).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of the neuraminidase using a fluorescence microscope. Co-localization with organelle-specific markers can be performed to confirm the localization.

Conclusion

The four human neuraminidases are a fascinating family of enzymes with diverse and critical roles in human physiology. Their distinct subcellular localizations and substrate specificities allow them to fine-tune a wide array of cellular processes, from lysosomal catabolism to the modulation of complex signaling networks. A thorough understanding of their individual functions is paramount for the development of selective inhibitors or modulators for the treatment of a broad spectrum of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of these important enzymes and harnessing their therapeutic potential.

References

- 1. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. uniprot.org [uniprot.org]

- 5. Neuraminidase-1, a Subunit of the Cell Surface Elastin Receptor, Desialylates and Functionally Inactivates Adjacent Receptors Interacting with the Mitogenic Growth Factors PDGF-BB and IGF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncoupling of Elastin Complex Receptor during In Vitro Aging Is Related to Modifications in Its Intrinsic Sialidase Activity and the Subsequent Lactosylceramide Production | PLOS One [journals.plos.org]

- 7. Structural Basis for Substrate Specificity of Mammalian Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The elastin receptor complex transduces signals through the catalytic activity of its Neu-1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NEU1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Tissue expression of NEU1 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 12. NEU3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

Unveiling the Architecture of a Key Viral Target: A Technical Guide to the Crystal Structure of Viral Neuraminidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of viral neuraminidase, a critical enzyme for the proliferation of many viruses, most notably influenza. Understanding the three-dimensional architecture of neuraminidase is paramount for the rational design of antiviral inhibitors. This document outlines the structural features of the enzyme, the experimental protocols used to determine these structures, and the functional implications for drug development.

Structural Overview of Viral Neuraminidase

Viral neuraminidase is a homotetrameric glycoprotein embedded in the viral envelope. The catalytically active head domain, which is the focus of structural studies, is connected to a slender stalk and a transmembrane region. Each monomer of the head domain folds into a characteristic six-bladed β-propeller structure. The active site is located in a conserved cleft on the apical surface of each monomer.[1]

The active site is a highly conserved region across different strains and types of influenza viruses, making it an attractive target for broad-spectrum antiviral drugs. It is a pocket lined with several key amino acid residues that are essential for substrate binding and catalysis. These residues interact with the sialic acid substrate through a network of hydrogen bonds and salt bridges.

Quantitative Crystallographic Data

The following tables summarize key quantitative data from selected crystal structures of viral neuraminidase, providing a comparative overview of different subtypes and their complexes with inhibitors.

Table 1: Crystallographic Data for Selected Influenza A Neuraminidase Structures

| PDB ID | Virus Strain | Subtype | Resolution (Å) | R-work | R-free | Space Group |

| 1NNA | A/Tern/Australia/G70c/75 | N9 | 2.50 | 0.193 | - | I432 |

| 1NN2 | A/Tokyo/3/67 | N2 | 2.20 | 0.210 | - | I422 |

| 2HTY | Avian influenza A virus (H5N1) | N1 | 2.50 | 0.232 | 0.262 | P41212 |

| 5HUN | A/gyrfalcon/Washington/41088-6/2014 | N8 | 2.30 | 0.201 | 0.237 | P212121 |

| 7S0I | A/Michigan/45/2015 | N1 | 2.89 | 0.292 | 0.321 | P1211 |

| 9MQW | A/Singapore/INFIMH-16-0019/2016 | N2 | 2.29 | 0.175 | 0.214 | P212121 |

Table 2: Crystallographic Data for Influenza B Neuraminidase Structures

| PDB ID | Virus Strain | Resolution (Å) | R-work | R-free | Space Group |

| 1NSB | B/Beijing/1/87 | 2.20 | 0.148 | - | P422 |

Experimental Protocols

The determination of the crystal structure of viral neuraminidase involves several key experimental stages, from protein expression and purification to crystallization and X-ray diffraction data collection. The following are detailed methodologies for these critical steps.

Protein Expression and Purification

Recombinant viral neuraminidase is typically expressed using either baculovirus-infected insect cells or mammalian cell lines to ensure proper folding and post-translational modifications.[2][3][4]

Protocol for Expression in Insect Cells (Sf9):

-

Gene Synthesis and Cloning: The gene encoding the ectodomain of neuraminidase is synthesized and cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal or C-terminal polyhistidine tag for purification.

-

Baculovirus Generation: The recombinant transfer vector is used to generate a recombinant bacmid in E. coli (DH10Bac). The bacmid DNA is then transfected into Sf9 insect cells to produce recombinant baculovirus.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the high-titer recombinant baculovirus. The cells are incubated at 27°C for 48-72 hours to allow for protein expression.

-

Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) and lysed by sonication or microfluidization.

-

Purification:

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The neuraminidase is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Crystallization

The purified and concentrated neuraminidase is crystallized using vapor diffusion methods, most commonly the sitting-drop or hanging-drop techniques.[5][6][7][8]

Protocol for Sitting-Drop Vapor Diffusion:

-

Plate Setup: A 96-well sitting-drop crystallization plate is used. The reservoir of each well is filled with 80-100 µL of the crystallization screen solution.

-

Drop Preparation: A small drop (typically 100-200 nL) of the concentrated protein solution (5-10 mg/mL) is dispensed onto the sitting-drop post. An equal volume of the reservoir solution is then added to the protein drop.

-

Equilibration: The plate is sealed to allow for vapor diffusion. Water evaporates from the drop and equilibrates with the more concentrated reservoir solution, slowly increasing the protein and precipitant concentration in the drop, leading to crystal formation.

-

Incubation and Monitoring: The plate is incubated at a constant temperature (e.g., 4°C or 20°C) and monitored periodically for crystal growth over several days to weeks.

A typical crystallization condition for influenza neuraminidase is 0.1 M HEPES pH 7.5, 12% (w/v) polyethylene glycol 3350.[9]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.

Protocol for X-ray Data Collection:

-

Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the drop using a cryo-loop. To prevent ice formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol to a final concentration of 20-25%.

-

Flash Cooling: The crystal is then flash-cooled in a stream of liquid nitrogen (100 K) to preserve its crystalline order and minimize radiation damage.

-

Data Collection: The frozen crystal is mounted on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes.

Neuraminidase Activity Assay

The enzymatic activity of neuraminidase is commonly measured using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Protocol for MUNANA-based Fluorometric Assay:

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂.

-

MUNANA Substrate: A stock solution of MUNANA is prepared in DMSO and then diluted to the desired final concentration (e.g., 100 µM) in assay buffer.

-

Enzyme Solution: The purified neuraminidase is diluted to the desired concentration in assay buffer.

-

Stop Solution: 0.1 M glycine-NaOH, pH 10.2.

-

-

Assay Procedure:

-

In a 96-well black microplate, 50 µL of the diluted enzyme solution is added to each well.

-

The reaction is initiated by adding 50 µL of the MUNANA substrate solution to each well.

-

The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by adding 100 µL of the stop solution.

-

-

Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm. The rate of the reaction is proportional to the enzyme concentration.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate crucial aspects of the viral neuraminidase's function and the experimental workflow for its structural determination.

Caption: The influenza virus replication cycle, highlighting the roles of hemagglutinin (HA) for attachment and neuraminidase (NA) for release.

Caption: Mechanism of action of neuraminidase inhibitors in preventing viral release.

Caption: A simplified workflow for the determination of the crystal structure of viral neuraminidase.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 9. researchgate.net [researchgate.net]

Unraveling the Evolutionary Tapestry of Bacterial and Viral Neuraminidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Neuraminidases, or sialidases, are a widespread family of enzymes that cleave sialic acid residues from glycoconjugates. They play critical roles in the lifecycle of various pathogens, including influenza viruses and numerous bacteria. The striking functional and structural similarities between viral and bacterial neuraminidases have long intrigued scientists, raising questions about their evolutionary relationship. This in-depth technical guide explores the current understanding of the evolutionary connections between these microbial enzymes, delving into the evidence for both horizontal gene transfer and convergent evolution. We present a comparative analysis of their structural features, kinetic properties, and substrate specificities. Furthermore, this guide provides detailed experimental protocols for key analytical techniques and explores the downstream signaling pathways affected by neuraminidase activity, offering a comprehensive resource for researchers and professionals in the field of infectious disease and drug development.

Introduction

Neuraminidases are key players in the virulence of many pathogenic microorganisms. In influenza viruses, neuraminidase facilitates the release of progeny virions from infected host cells and their movement through the respiratory tract mucus.[1][2] In bacteria, these enzymes are implicated in a range of processes, including nutrition acquisition, biofilm formation, and the unmasking of host cell receptors for adhesion.[3] The functional conservation of this enzyme class across different domains of life, particularly between viruses and bacteria that share common host environments, has spurred investigations into their evolutionary origins. Two primary hypotheses dominate the discussion: horizontal gene transfer (HGT), the direct transfer of genetic material between organisms, and convergent evolution, where unrelated species independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. This guide will dissect the evidence supporting each of these evolutionary scenarios.

Comparative Analysis of Bacterial and Viral Neuraminidases

A thorough comparison of bacterial and viral neuraminidases reveals both striking similarities and key differences in their biochemical and structural properties.

Structural Comparison

Both bacterial and viral neuraminidases typically fold into a characteristic six-bladed β-propeller structure. The active site is located in a catalytic cleft on the enzyme's surface. While the overall fold is conserved, there are notable differences in the surface loops and the oligomeric state. Influenza neuraminidases, for instance, are tetramers, whereas bacterial neuraminidases can exist as monomers, dimers, or other oligomeric forms.

Recent studies have highlighted instances of "structural mimicry," where the active sites of distantly related neuraminidases show remarkable similarity in their three-dimensional conformation, a potential indicator of convergent evolution.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties of representative bacterial and viral neuraminidases.

Table 1: Comparative Kinetic Parameters of Neuraminidases

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Vibrio cholerae | MUNANA | 0.1 - 0.5 | Not specified | Not specified | [9] |

| Arthrobacter ureafaciens | AcNeu-α-4-MU | 0.0193 | Not specified | 136.4 | [10] |

| Influenza A (H1N1) | MUNANA | 0.05 - 0.15 | Not specified | Not specified | [10] |

| Influenza A (H3N2) | MUNANA | 0.04 - 0.1 | Not specified | Not specified | [10] |

| Influenza B | MUNANA | 0.02 - 0.08 | Not specified | Not specified | [10] |

MUNANA: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid; AcNeu-α-4-MU: N-acetylneuraminyl-alpha-4-methylumbelliferylglycoside

Table 2: Substrate Specificity of Neuraminidases

| Enzyme Source | Preferred Sialic Acid Linkage | Reference |

| Vibrio cholerae | α-2,3 > α-2,6 | Not specified |

| Clostridium perfringens | α-2,3 > α-2,6 | Not specified |

| Arthrobacter ureafaciens | α-2,6 > α-2,3 | Not specified |

| Influenza A virus | α-2,3 > α-2,6 (avian) / α-2,6 preference in some human strains | [9] |

| Influenza B virus | α-2,6 preference | Not specified |

Table 3: Inhibition Constants (IC50) of Neuraminidase Inhibitors

| Inhibitor | Influenza A (H1N1) (nM) | Influenza A (H3N2) (nM) | Influenza B (nM) | Bacterial Species (e.g., S. pneumoniae) (µM) | Reference |

| Oseltamivir | 0.5 - 5 | 0.5 - 10 | 10 - 50 | >100 | Not specified |

| Zanamivir | 0.5 - 2 | 0.5 - 5 | 1 - 10 | >100 | Not specified |

| Peramivir | 0.2 - 1 | 0.2 - 2 | 0.5 - 5 | >100 | Not specified |

| Laninamivir | 1 - 10 | 1 - 15 | 2 - 20 | Not specified | Not specified |

Evolutionary Scenarios: Horizontal Gene Transfer vs. Convergent Evolution

The shared structural and functional characteristics of bacterial and viral neuraminidases can be explained by two primary evolutionary mechanisms.

Horizontal Gene Transfer (HGT)

HGT involves the transfer of genetic material between different species. Given that bacteria and influenza viruses often co-infect the same host tissues, the opportunity for genetic exchange exists. Phylogenetic analyses are a key tool to investigate HGT. If a viral neuraminidase gene clusters within a clade of bacterial neuraminidase genes in a phylogenetic tree, it would provide strong evidence for HGT from bacteria to viruses, or vice versa. While HGT is a well-documented phenomenon in bacterial evolution, direct evidence for the transfer of a neuraminidase gene between a bacterium and a virus remains elusive and is an active area of research.[4][5][11][12]

Convergent Evolution

Convergent evolution describes the independent evolution of similar features in species of different lineages. The shared pressure to recognize and cleave sialic acid residues in a host environment could drive both bacterial and viral neuraminidases to independently evolve similar active site architectures and catalytic mechanisms. The observation of structural mimicry in the absence of significant sequence similarity would strongly support this hypothesis.[4][5][6][7][8]

Caption: Convergent evolution of bacterial and viral neuraminidases.

Caption: Horizontal gene transfer of a neuraminidase gene.

Downstream Signaling Pathways

The activity of neuraminidases can have significant downstream effects on host cell signaling, influencing the host's response to infection.

Influenza Neuraminidase and TGF-β Signaling

Influenza A virus neuraminidase has been shown to activate latent transforming growth factor-beta (TGF-β).[3][13][14][15] This activation is mediated by the enzymatic removal of sialic acid residues from the latent TGF-β complex. Activated TGF-β can then upregulate the expression of host cell adhesion molecules, such as fibronectin and integrins. This, in turn, can promote secondary bacterial infections by providing more binding sites for bacteria like Streptococcus pneumoniae and Staphylococcus aureus.[16]

Caption: Influenza neuraminidase-mediated activation of TGF-β signaling.

Experimental Protocols

This section provides an overview of key experimental protocols used to study neuraminidases.

Neuraminidase Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of a neuraminidase.

Principle: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Cleavage of the sialic acid residue by neuraminidase releases the fluorescent product, 4-methylumbelliferone, which can be quantified over time.[2][9][10][17]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the neuraminidase enzyme in an appropriate buffer (e.g., MES buffer, pH 6.5).

-

Prepare a series of dilutions of the MUNANA substrate in the same buffer.

-

Prepare a standard curve of 4-methylumbelliferone.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed amount of the enzyme solution to each well.

-

Initiate the reaction by adding the different concentrations of the MUNANA substrate to the wells.

-

Incubate the plate at 37°C.

-

-

Data Collection:

-

Measure the fluorescence (excitation ~365 nm, emission ~445 nm) at regular time intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time plots.

-

Plot V0 against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Caption: Workflow for a neuraminidase enzyme kinetics assay.

Phylogenetic Analysis of Neuraminidase Sequences

Objective: To infer the evolutionary relationships between different neuraminidase protein sequences.

Principle: Multiple sequence alignment is performed to identify conserved regions and differences between sequences. A phylogenetic tree is then constructed based on these alignments using statistical methods like Maximum Likelihood or Bayesian inference.

Procedure:

-

Sequence Retrieval: Obtain neuraminidase protein sequences from databases like NCBI GenBank or GISAID.

-

Multiple Sequence Alignment: Align the sequences using software such as ClustalW, MAFFT, or MUSCLE.

-

Phylogenetic Tree Construction: Use software like MEGA, RAxML, or MrBayes to build the phylogenetic tree.

-

Maximum Likelihood: This method finds the tree that maximizes the probability of observing the given sequence data.

-

Bayesian Inference: This method uses a probabilistic model to generate a posterior probability distribution of possible trees.

-

-

Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL. The branching patterns of the tree represent the inferred evolutionary relationships.

Protein Crystallization for X-ray Crystallography

Objective: To obtain high-quality protein crystals for determining the three-dimensional structure of a neuraminidase.

Principle: A purified and concentrated protein solution is brought to a state of supersaturation under conditions that favor the formation of a well-ordered crystal lattice.[1][6][8][11][18][19][20][21]

Procedure:

-

Protein Purification and Concentration: Purify the neuraminidase to >95% homogeneity and concentrate it to a high concentration (typically 5-20 mg/mL).

-

Crystallization Screening: Use a high-throughput screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

-

Crystal Optimization: Once initial "hits" (small crystals or precipitates) are identified, optimize the conditions by fine-tuning the concentrations of the components to grow larger, single crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during freezing.

-

X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and expose it to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction pattern.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein.

Conclusion

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Structural convergence and water-mediated substrate mimicry enable broad neuraminidase inhibition by human antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural convergence and water-mediated substrate mimicry enable broad neuraminidase inhibition by human antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural Convergence and Water-Mediated Substrate Mimicry Enable Broad Neuraminidase Inhibition by Human Antibodies | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inhibition of Bacterial Neuraminidase and Biofilm Formation by Ugonins Isolated From Helminthostachys Zeylanica (L.) Hook [frontiersin.org]

- 10. Substrate and product specificity of Arthrobacter sialophilus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Transforming Growth Factor-β: Activation by Neuraminidase and Role in Highly Pathogenic H5N1 Influenza Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transforming Growth Factor-β: Activation by Neuraminidase and Role in Highly Pathogenic H5N1 Influenza Pathogenesis | PLOS Pathogens [journals.plos.org]

- 15. pnas.org [pnas.org]

- 16. Khan Academy [khanacademy.org]

- 17. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. The Comparison of Substrate Stability in Neuraminidase Type 2 (N2) Active Site between A/Tokyo/3/67 and A/Pennsylvania/10218/84 with Heating Dynamics Simulation [scirp.org]

An In-depth Technical Guide to the Catalytic Domain of Neuraminidase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the catalytic domain of neuraminidase (NA), a critical enzyme for the proliferation of influenza viruses and a primary target for antiviral drug development. We will delve into its structure, catalytic mechanism, methods for its study, and its role in host-cell interactions, presenting quantitative data and detailed experimental protocols to support advanced research and therapeutic design.

The Neuraminidase Catalytic Domain: Structure and Function

Influenza virus neuraminidase is a surface glycoprotein essential for the viral replication cycle.[1] Its primary role is to cleave terminal sialic acid residues from carbohydrate moieties on the surface of infected cells and newly formed viral particles.[2][3] This enzymatic activity prevents the aggregation of new virions at the host cell surface and facilitates their release, allowing the virus to spread to new cells.[2][4]

The NA protein exists as a homotetramer, with each monomer comprising a head, a stalk, and a transmembrane domain. The catalytically active site is located within the head domain.[4][5] This active site is a highly conserved pocket across influenza A and B strains, making it an attractive target for broad-spectrum antiviral inhibitors.[6]

The structure of the catalytic head is a six-bladed propeller-like arrangement, formed by four antiparallel beta-sheets per subunit.[3][4] The active site itself lies in a cleft on the surface of each monomer and is composed of a number of highly conserved amino acid residues.

Key Catalytic and Framework Residues:

The active site is formed by a consensus sequence of amino acids that are critical for substrate binding and catalysis. These residues can be broadly categorized as follows:

-

Catalytic Residues: Directly participate in the chemical reaction of sialic acid cleavage.

-

Framework/Binding Residues: Interact with the substrate (sialic acid) to ensure proper orientation and binding affinity.

Mutational studies have identified several key residues as being critical for enzyme activity. For instance, Tyr409 has been shown to be the most critical for catalysis, while Asp149, Arg223, Glu275, and Arg374 also play important roles.[6] A trio of arginine residues (Arg118, Arg292, and Arg371) forms a positively charged pocket that interacts with the negatively charged carboxylate group of sialic acid.[3]

Quantitative Analysis of Neuraminidase Activity

The efficiency of neuraminidase catalysis and the potency of its inhibitors are quantified using standard enzyme kinetics and inhibition assays. The data presented below are representative values and can vary depending on the viral strain, substrate, and specific assay conditions.

Table 1: Representative Kinetic Parameters of Neuraminidase

| Virus Strain | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| A/H1N1 | MUNANA | ~10-100 | Varies | ~20-30 | ~2-3 x 10⁵ | [7] |

| A/H3N2 | MUNANA | ~10-100 | Varies | Varies | Varies | [8] |

| Influenza B | MUNANA | ~10-100 | Varies | Varies | Varies | [8] |

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax is the maximum reaction rate. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. Catalytic efficiency (kcat/Km) reflects the overall catalytic capability of the enzyme.

Table 2: Inhibition Constants (IC₅₀) for Common Neuraminidase Inhibitors

| Inhibitor | Virus Type/Subtype | IC₅₀ (nM) Range | Reference |

| Oseltamivir Carboxylate | Influenza A (H1N1, H3N2) | 0.5 - 5 | [8][9] |

| Oseltamivir Carboxylate | Influenza B | 5 - 30 | [8][9] |

| Zanamivir | Influenza A (H1N1, H3N2) | 0.5 - 2 | [8][9] |

| Zanamivir | Influenza B | 1 - 5 | [8][9] |

| Peramivir | Influenza A & B | 0.1 - 1 | [10] |

| Laninamivir | Influenza A & B | 1 - 10 | [10] |

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data in neuraminidase research.

Protocol 1: Recombinant Neuraminidase Expression and Purification

The baculovirus expression system is a powerful tool for producing correctly folded and glycosylated recombinant NA proteins in insect cells.[11] Alternatively, stably transfected mammalian cell lines can be used to produce recombinant NA with glycosylation patterns more similar to those in a human host.[12][13]

A. Expression using Mammalian Cell Lines:

-

Plasmid Construction: Clone the NA gene of interest into a mammalian expression vector. Incorporating a tetramerization domain can help stabilize the protein's oligomeric state.[13] A C-terminal His-tag is commonly added for purification.

-

Transfection: Transfect a suitable human cell line (e.g., HEK293) with the expression plasmid.[14] This can be done transiently or to generate stable cell lines.[12][13]

-

Protein Expression and Harvesting: Culture the transfected cells. The recombinant NA is typically secreted into the culture medium. Harvest the supernatant containing the protein.

B. Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Column Preparation: Equilibrate an IMAC column (e.g., Ni-NTA resin) with a suitable binding buffer.

-

Loading: Load the cell culture supernatant containing the His-tagged NA onto the column.

-

Washing: Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: Elute the purified recombinant NA from the column using an elution buffer with a high concentration of imidazole.

-

Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) and concentrate it using ultrafiltration spin columns.[11]

-

Quality Control: Assess the purity and integrity of the protein using SDS-PAGE and Western blot analysis.[11]

Protocol 2: Fluorometric Neuraminidase Activity Assay

This assay measures the enzymatic activity of NA using a fluorogenic substrate, most commonly 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as MES at the optimal pH for the enzyme (e.g., pH 6.5), containing CaCl₂.[10]

-

Substrate Stock: Prepare a stock solution of MUNANA.

-

Stop Solution: Prepare a solution to terminate the reaction (e.g., a high pH buffer like glycine-NaOH).

-

-

Assay Procedure:

-

Dilute the NA-containing sample (e.g., purified enzyme or virus lysate) to a concentration that falls within the linear range of the assay.[15]

-

In a 96-well black plate, add the diluted enzyme sample.

-

Add the MUNANA substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[16]

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~450 nm).

-

A standard curve using 4-methylumbelliferone (4-MU) can be used to quantify the amount of product generated.[16]

-

Protocol 3: Neuraminidase Inhibition (NAI) Assay

This assay determines the susceptibility of neuraminidase to inhibitors by measuring the reduction in its enzymatic activity.

-

Reagent Preparation:

-

Prepare assay buffer, MUNANA substrate, and stop solution as described in Protocol 2.

-

Prepare serial dilutions of the neuraminidase inhibitors (e.g., Oseltamivir carboxylate, Zanamivir) in the assay buffer.[10]

-

-

Assay Procedure:

-

In a 96-well plate, add the serially diluted inhibitors.[10]

-

Add the diluted NA enzyme or virus to the wells containing the inhibitors and to control wells (no inhibitor).

-

Incubate the plate at room temperature or 37°C for a pre-incubation period (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.[10][15][16]

-

Add the MUNANA substrate to all wells to start the reaction.[10]

-

Incubate at 37°C for a defined time (e.g., 60 minutes).[16]

-

Stop the reaction and read the fluorescence as described previously.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Use non-linear regression analysis to plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.[15]

-

Neuraminidase and Host Cell Signaling

While primarily known for its role in viral egress, influenza virus infection, and by extension the activity of its surface proteins, can significantly impact host cell signaling pathways. The virus hijacks cellular machinery to facilitate its own replication and to suppress the host's antiviral responses.[17]

Influenza virus infection is known to alter several key signaling cascades, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. The viral NS1 protein can activate this pathway to support efficient viral replication.[17]

-

MAPK Pathways (e.g., ERK, p38, JNK): These pathways are involved in a wide range of cellular processes, including inflammation and apoptosis. The virus can modulate these pathways to inhibit antiviral cytokine production.[17]

-

NF-κB Signaling: This is a central pathway in the innate immune response. The virus employs mechanisms, largely through the NS1 protein, to reduce the host's antiviral response by modulating NF-κB.[17]

Recent studies also suggest that NA activity itself can regulate the host's CD8+ T-cell response. Defective NA activity can lead to an accumulation of viral proteins within the infected cell, which, when taken up by dendritic cells, can enhance the activation of a virus-specific CD8+ T-cell response.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. The Interplay between the Host Receptor and Influenza Virus Hemagglutinin and Neuraminidase [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Solved In kinetics experiments, the hydrolysis of the | Chegg.com [chegg.com]

- 8. Evaluation of neuraminidase enzyme assays using different substrates to measure susceptibility of influenza virus clinical isolates to neuraminidase inhibitors: Report of the neuraminidase inhibitor susceptibility network | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System [jove.com]

- 12. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines [mdpi.com]

- 14. frontiersin.org [frontiersin.org]

- 15. 2.7. Neuraminidase inhibition (NAI) assay [bio-protocol.org]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influenza virus neuraminidase regulates host CD8+ T-cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Neuraminidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing neuraminidase (NA) activity assays, crucial for studying viral pathogenesis and the development of antiviral therapeutics. The protocols outlined below cover fluorescence-based, chemiluminescence-based, and colorimetric methods, offering flexibility for various laboratory settings and research needs.

Introduction

Neuraminidase is a key enzyme present on the surface of many viruses, such as the influenza virus, which plays a critical role in the viral life cycle. It facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[1][2][3] The inhibition of neuraminidase activity is a major strategy for antiviral drug development, with inhibitors like oseltamivir and zanamivir being widely used.[2][4] Accurate and reproducible assays to measure NA activity are therefore essential for screening potential inhibitors, monitoring viral susceptibility, and conducting virological surveillance.[2][4]

This document provides detailed protocols for the most common types of neuraminidase activity assays.

I. Fluorescence-Based Neuraminidase Activity Assay

This is the most widely used method due to its high sensitivity and suitability for high-throughput screening.[2] The assay typically utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][4][5] Neuraminidase cleaves the glycosidic bond in MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[2][4]

Experimental Workflow

Caption: Workflow for a fluorescence-based neuraminidase activity assay.

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.[2]

-

MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store at -20°C for up to one month.[2]

-

MUNANA Working Solution (300 µM): Mix 0.72 mL of 2.5 mM MUNANA stock solution with 5.28 mL of assay buffer. Prepare fresh and protect from light.[2]

-

4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-methylumbelliferone (4-MU) in 5 mL of absolute ethanol and add 5 mL of 0.9% NaCl (w/v).[2]

-

Virus/Enzyme Sample: Dilute the virus-containing sample or purified neuraminidase in assay buffer to a concentration that yields a linear reaction rate. This needs to be determined empirically for each new sample.[4][7]

-

Neuraminidase Inhibitors (for inhibition assays): Prepare stock solutions of inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate solvent (e.g., water) and then prepare serial dilutions in assay buffer.[4]

2. 4-MU Standard Curve Generation:

-

Prepare a 640 µM 4-MU working solution by diluting the 6.4 mM stock solution 1:10 in assay buffer.[2]

-

Perform serial two-fold dilutions of the 640 µM 4-MU working solution in assay buffer to obtain concentrations ranging from 320 µM down to 5 µM.[2]

-

Add 50 µL of each 4-MU dilution and a blank (assay buffer only) in duplicate to a black, 96-well flat-bottom plate.[2]

-

Add 50 µL of 300 µM MUNANA working solution to each well.[2]

-

Add 100 µL of stop solution to each well.[2]

-

Measure fluorescence at an excitation wavelength of 355-368 nm and an emission wavelength of 440-485 nm.[5][8]

-

Subtract the blank reading and plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

3. Neuraminidase Activity Assay:

-

Add 50 µL of serially diluted virus/enzyme sample to a black, 96-well flat-bottom plate. For a no-enzyme control, add 50 µL of assay buffer.[4]

-

Initiate the reaction by adding 50 µL of 300 µM MUNANA working solution to each well.[2]

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.[4][5]

-

Terminate the reaction by adding 100 µL of stop solution.[2]

-

Measure the fluorescence as described for the standard curve.

-

Calculate the amount of 4-MU produced using the standard curve and determine the neuraminidase activity.

4. Neuraminidase Inhibition Assay:

-

Add 50 µL of diluted virus/enzyme to a black, 96-well flat-bottom plate.

-

Add 50 µL of serially diluted neuraminidase inhibitor to the wells. For a no-inhibitor control, add 50 µL of assay buffer.

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Add 50 µL of 300 µM MUNANA working solution to each well.[2]

-

Incubate the plate at 37°C for 60 minutes.[2]

-

Terminate the reaction by adding 100 µL of stop solution.[2]

-

Measure the fluorescence.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[7]

Data Presentation

| Parameter | Fluorescence-Based Assay | Reference |

| Substrate | 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | [2][4][5] |

| Substrate Concentration | 100 µM - 300 µM | [2][6][9] |

| Excitation Wavelength | 355 - 368 nm | [2][5][8] |

| Emission Wavelength | 440 - 485 nm | [2][4][5] |

| Incubation Time | 30 - 120 minutes | [4][5][6] |

| Detection Limit | 0.01 - 2.0 mU/mL | [1][10] |

II. Chemiluminescence-Based Neuraminidase Activity Assay

This method offers even higher sensitivity than fluorescence-based assays, making it suitable for samples with very low neuraminidase activity.[11] It typically employs a 1,2-dioxetane derivative of sialic acid as a substrate.[6][9] Enzymatic cleavage of the substrate produces an unstable intermediate that decomposes and emits light.

Experimental Workflow

Caption: Workflow for a chemiluminescence-based neuraminidase activity assay.

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.0.[9]

-

Chemiluminescent Substrate (e.g., NA-Star®): Prepare according to the manufacturer's instructions. The final substrate concentration is typically around 100 µM.[9]

-

Virus/Enzyme Sample: Dilute in assay buffer to a concentration that gives an optimal signal-to-noise ratio (typically >40).[9]

-

Neuraminidase Inhibitors: Prepare as described for the fluorescence-based assay.

2. Neuraminidase Activity Assay:

-

Add 40 µL of diluted virus/enzyme sample to a white, opaque 96-well plate.

-

Add 10 µL of assay buffer.

-

Initiate the reaction by adding 5 µL of the chemiluminescent substrate solution.[9]

-

Incubate the plate at 37°C for 15-30 minutes with shaking.[9]

-

Measure the chemiluminescence using a luminometer.

-

Determine the neuraminidase activity based on the light output.

3. Neuraminidase Inhibition Assay:

-

Add 40 µL of diluted virus/enzyme to a white, opaque 96-well plate.

-

Add 10 µL of serially diluted neuraminidase inhibitor.

-

Pre-incubate at room temperature for 30 minutes.[9]

-

Initiate the reaction by adding 5 µL of the chemiluminescent substrate solution.[9]

-

Incubate at 37°C for 15 minutes with shaking.[9]

-

Measure the chemiluminescence.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation

| Parameter | Chemiluminescence-Based Assay | Reference |

| Substrate | 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®) | [6][9] |

| Substrate Concentration | ~100 µM | [9] |

| Detection Method | Luminometry | [12] |

| Incubation Time | 15 - 30 minutes | [9] |

| Key Advantage | Higher sensitivity than fluorescence-based assays | [11] |

III. Colorimetric Neuraminidase Activity Assay

This method is generally less sensitive than the fluorescence and chemiluminescence assays but is simple and does not require specialized instrumentation beyond a standard microplate reader.[10] One common colorimetric method is the Warren assay, which measures the sialic acid released from a substrate.[13][14]

Experimental Workflow

References

- 1. abcam.cn [abcam.cn]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. 2.5. Neuraminidase Assay [bio-protocol.org]

- 6. journals.asm.org [journals.asm.org]

- 7. ulab360.com [ulab360.com]